molecular formula C9H20N2 B7865699 Isopropyl-methyl-piperidin-3-yl-amine

Isopropyl-methyl-piperidin-3-yl-amine

Cat. No.: B7865699
M. Wt: 156.27 g/mol
InChI Key: HDYQVQNYWTZKNE-UHFFFAOYSA-N
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Description

Isopropyl-methyl-piperidin-3-yl-amine is a chemical compound belonging to the class of organic compounds known as piperidines. Piperidines are six-membered saturated heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of an isopropyl group, a methyl group, and a piperidin-3-yl-amine moiety.

Synthetic Routes and Reaction Conditions:

  • Reductive Amination: One common synthetic route involves the reductive amination of piperidin-3-one with isopropylamine and formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride.

  • N-Methylation: Another method includes the N-methylation of piperidin-3-yl-amine using methyl iodide in the presence of a base like triethylamine.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. The use of heterogeneous catalysts can also improve the reaction yield and reduce by-products.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form piperidin-3-one.

  • Reduction: The compound can be reduced to form piperidin-3-yl-amine.

  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to various derivatives.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like chromium(VI) oxide.

  • Reduction: Using reducing agents like lithium aluminum hydride.

  • Substitution: Using alkyl halides in the presence of a base.

Major Products Formed:

  • Piperidin-3-one (from oxidation)

  • Piperidin-3-yl-amine (from reduction)

  • Various N-substituted derivatives (from substitution reactions)

Scientific Research Applications

Isopropyl-methyl-piperidin-3-yl-amine has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: It can be used as a ligand in biological assays to study receptor-ligand interactions.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of central nervous system (CNS) agents.

  • Industry: It is used in the production of agrochemicals and pharmaceutical intermediates.

Mechanism of Action

Isopropyl-methyl-piperidin-3-yl-amine is similar to other piperidine derivatives such as piperidin-4-yl-amine and N-methylpiperidine. its unique combination of isopropyl and methyl groups provides distinct chemical and biological properties. These differences can influence its reactivity, binding affinity, and overall efficacy in various applications.

Comparison with Similar Compounds

  • Piperidin-4-yl-amine

  • N-methylpiperidine

  • N-ethylpiperidine

  • Piperidine

This comprehensive overview highlights the significance of isopropyl-methyl-piperidin-3-yl-amine in various fields, from synthetic chemistry to potential therapeutic applications. Its unique structure and reactivity make it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

N-methyl-N-propan-2-ylpiperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-8(2)11(3)9-5-4-6-10-7-9/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYQVQNYWTZKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1CCCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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